N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine
Description
N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted with a thiophene moiety at the 2-position and a propargylamine (prop-2-yn-1-amine) group at the 4-position. This structure combines electron-rich aromatic systems (thiophene and oxazole) with a reactive propargyl chain, making it a candidate for applications in medicinal chemistry, particularly in multi-target ligand design. Its structural uniqueness lies in the fusion of thiophene and oxazole, which may enhance π-π stacking interactions and metabolic stability compared to simpler heterocycles.
Properties
IUPAC Name |
N-methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-6-14(2)8-10-9-15-12(13-10)11-5-4-7-16-11/h1,4-5,7,9H,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNPIVFHQHDKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=COC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine typically involves multi-step organic reactions:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized via the cyclodehydration of α-hydroxy ketones with amides or nitriles.
Coupling Reactions: The thiophene and oxazole rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, to form the intermediate compound.
Final Assembly: The final step involves the alkylation of the intermediate with propargylamine under basic conditions to introduce the propynylamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline or oxazolidine.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of both thiophene and oxazole rings suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, the compound’s structural properties make it useful in the development of organic semiconductors and materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole/Oxazole-Based Propargylamines
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine ()
- Structure : Thiazole ring substituted with a 4-chlorophenyl group and two propargylamine chains.
- Key Data :
- Molecular weight: 286.03 g/mol (GC-MS).
- Melting point: 180°C.
- Anti-inflammatory activity: Demonstrated in docking studies.
- Comparison :
- The thiazole core and dual propargyl groups enhance lipophilicity compared to the target compound’s oxazole-thiophene system.
- Anti-inflammatory activity suggests thiazole-propargyl derivatives may target cyclooxygenase (COX) or interleukin pathways, whereas the oxazole-thiophene hybrid in the target compound could favor different binding pockets due to electronic differences .
N-Methyl-N-[(2-isopropyl-4-thiazolyl)-methyl]amine ()
- Structure : Thiazole substituted with isopropyl and methyl-propargylamine groups.
- Role : Intermediate in HIV protease inhibitor synthesis (e.g., ritonavir).
- The target compound’s thiophene-oxazole system may offer superior metabolic stability over thiazole in hepatic environments due to reduced susceptibility to oxidative degradation .
Propargylamine Derivatives with Multi-Target Activity
MBA236/ASS234 (Evidences 8–12, 19)
- Structure : Indole-piperidine-propargylamine hybrid.
- Activity: Dual cholinesterase (ChE) and monoamine oxidase (MAO) inhibitor, proposed for Alzheimer’s disease.
- Key Data :
- IC₅₀ values: 0.38 µM (MAO-A), 0.43 µM (MAO-B), and 0.22 µM (acetylcholinesterase).
- Designed via QSAR to optimize blood-brain barrier penetration.
- Comparison :
- The indole-piperidine scaffold in MBA236 enhances CNS penetration, whereas the target compound’s thiophene-oxazole system may limit BBB permeability due to higher polarity.
- Both compounds exploit propargylamine’s irreversible MAO inhibition mechanism, but the oxazole-thiophene system could modulate selectivity toward peripheral vs. central targets .
Selegiline ()
- Structure : N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-yn-1-amine.
- Activity : Selective MAO-B inhibitor used in Parkinson’s disease.
- Comparison: Selegiline’s phenyl group contributes to MAO-B selectivity, while the target compound’s thiophene-oxazole may shift selectivity toward MAO-A or non-MAO targets. Propargylamine’s role in covalent bond formation with MAO’s flavin adenine dinucleotide (FAD) cofactor is conserved across both compounds .
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine ()
- Synthesis: Reflux of 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield).
- Higher melting points in thiazole derivatives (e.g., 108–110°C in ) vs. oxazole systems may reflect differences in crystal packing efficiency .
Data Table: Key Compounds and Properties
Biological Activity
N-Methyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2OS |
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | N-Methyl-N-[(2-thiophen-2-yl)-1,3-oxazol-4-yl)methyl]prop-2-yn-1-amine |
| SMILES | CC(C#C)N[C@@H]C(=O)C1=CC=CC=C1 |
Antimicrobial Activity
Research has indicated that compounds structurally related to N-Methyl-N-[...]-propynyl amines exhibit significant antimicrobial properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of oxazole derivatives. A notable case study demonstrated that similar compounds inhibited cell proliferation in human cancer cell lines, such as MCF7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators.
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of certain oxazole derivatives. In vitro studies suggest that these compounds can reduce oxidative stress and inhibit neuronal apoptosis in models of neurodegenerative diseases. This activity is attributed to their ability to scavenge free radicals and modulate inflammatory responses in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2020) evaluated the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating significant antibacterial activity.
Case Study 2: Anticancer Activity
In a study by Lee et al. (2021), N-Methyl-N-[...]-propynyl amine was tested against multiple cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM, demonstrating potent anticancer activity through apoptosis induction.
The biological activities of N-Methyl-N-[...]-propynyl amine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : By activating caspases and modulating Bcl-2 family proteins, the compound promotes programmed cell death in cancer cells.
- Antioxidant Activity : The presence of thiophene and oxazole rings contributes to its ability to scavenge free radicals, thus protecting neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
